dibenzylphosphinic acid

概要

説明

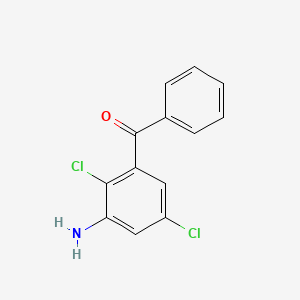

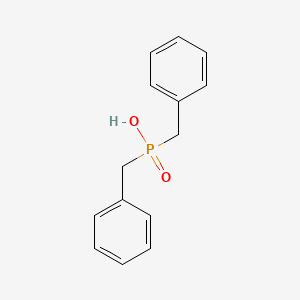

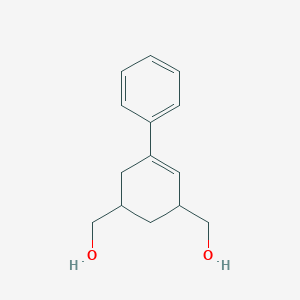

Dibenzylphosphinic acid is an organophosphorus compound with the molecular formula C14H15O2P. It is characterized by the presence of two benzyl groups attached to a phosphinic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

準備方法

Dibenzylphosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of dibenzylphosphine oxide with an oxidizing agent. Another method includes the reaction of benzyl bromide with phosphinic acid derivatives. Industrial production often employs these methods under controlled conditions to ensure high yield and purity.

化学反応の分析

Dibenzylphosphinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dibenzylphosphonic acid.

Reduction: Reduction reactions can convert it to dibenzylphosphine.

Substitution: It can participate in substitution reactions where the benzyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Dibenzylphosphinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: It is employed in the production of flame retardants and as an additive in polymer manufacturing to enhance material properties.

作用機序

The mechanism of action of dibenzylphosphinic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of metabolic processes essential for cell survival.

類似化合物との比較

Dibenzylphosphinic acid can be compared with other phosphinic acids such as diphenylphosphinic acid and dimethylphosphinic acid. While all these compounds share a common phosphinic acid core, the presence of different substituents (benzyl, phenyl, or methyl groups) imparts unique properties to each compound. This compound is particularly noted for its stability and reactivity, making it a valuable compound in various applications.

Similar compounds include:

- Diphenylphosphinic acid

- Dimethylphosphinic acid

- Diallylphosphinic acid

These compounds differ in their substituents and, consequently, in their chemical behavior and applications.

特性

IUPAC Name |

dibenzylphosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMGVCQVPSHUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of dibenzylphosphinic acid, and how does this influence its applications?

A1: this compound features a phosphorus atom bonded to two benzyl groups (C6H5CH2-) and two oxygen atoms, one of which carries a hydrogen (forming the acidic -OH group). Its molecular formula is C14H15O2P, and it has a molecular weight of 246.25 g/mol. While specific spectroscopic data is not provided in the given abstracts, FTIR, Raman, and NMR spectroscopy are valuable tools for characterizing this compound []. The presence of both aromatic rings (from benzyl groups) and a phosphinic acid moiety contributes to its versatile reactivity. This allows this compound to act as a ligand in coordination chemistry [] and as a building block in materials science, particularly for enhancing flame retardancy in polymers [].

Q2: How does this compound interact with metals to form complexes, and what are the structural characteristics of these complexes?

A2: this compound acts as a bidentate ligand through its two oxygen atoms from the phosphinic acid group (O2P). This allows it to bridge multiple metal centers, leading to the formation of polynuclear complexes. For instance, it reacts with vanadium precursors to yield trimeric or hexameric vanadium clusters []. These clusters feature a central V3(μ3-O)O2 core where three vanadium ions are bridged by oxygen atoms. This compound coordinates to these vanadium ions through its O2P groups, creating a complex network of metal-oxygen-phosphorus bonds.

Q3: What is the significance of the aluminum-dibenzylphosphinic acid hybrid nanorods (AOPH-NR) and their impact on material properties?

A3: Aluminum-dibenzylphosphinic acid hybrid nanorods represent a unique class of materials with potential applications in flame retardancy []. These nanorods are synthesized by reacting aluminum hydroxide (ATH) with this compound (DBPA). The resulting AOPH-NR exhibit a highly hybrid structure and superior thermal stability compared to similar compounds synthesized with different phosphinic acids. When incorporated into epoxy resin, AOPH-NR significantly enhances its flame retardancy. This improvement is attributed to the unique morphology and thermal properties of AOPH-NR, which allow for efficient release and migration of phosphorus species during combustion, acting as a flame retardant mechanism. Additionally, the inclusion of AOPH-NR leads to an improvement in the mechanical properties of the epoxy resin [].

Q4: Can this compound be used as a starting material for synthesizing other organophosphorus compounds?

A4: While not directly discussed in the provided abstracts, this compound can potentially serve as a precursor for synthesizing other organophosphorus compounds. The reactivity of the phosphinic acid group, particularly the P-H bond, allows for various chemical transformations. These could include esterification, alkylation, or reactions with electrophiles, offering pathways to access diverse organophosphorus derivatives.

Q5: What analytical techniques are employed to study this compound and its derivatives?

A5: Various analytical techniques are essential for characterizing this compound and its derivatives. FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule, revealing insights into its functional groups and bonding. NMR spectroscopy, particularly 1H and 31P NMR, helps determine the structure and purity of the compound. For metal complexes, single-crystal X-ray diffraction is a powerful tool to elucidate the three-dimensional arrangement of atoms and bonding patterns within the complex []. Thermal analysis techniques like TGA are crucial for understanding the thermal stability and decomposition behavior of these compounds, especially in the context of their flame-retardant properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[2,6-dibromo-4-[5,7-dibromo-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide](/img/structure/B3825682.png)

![N-[4-[2-[4-(naphthalene-1-carbonylamino)phenyl]quinazolin-4-yl]phenyl]naphthalene-1-carboxamide](/img/structure/B3825695.png)

![N-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B3825697.png)

![5-Hydroxy-2-{[(2-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B3825700.png)

![N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B3825711.png)

![Methyl 2-[[4-[(2-methoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B3825728.png)

![4-(acetylamino)-N-[4-(6-{[4-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825745.png)

![4-[4-[1-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3825752.png)

![N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide](/img/structure/B3825760.png)

![[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride](/img/structure/B3825771.png)